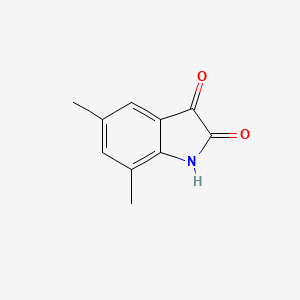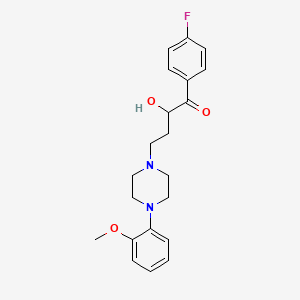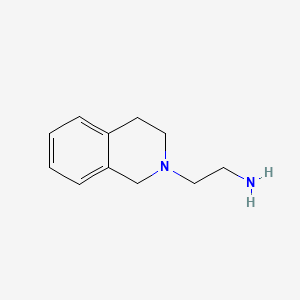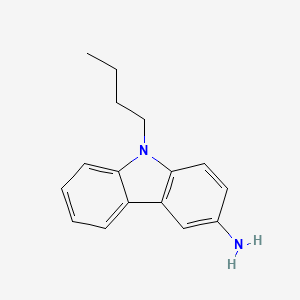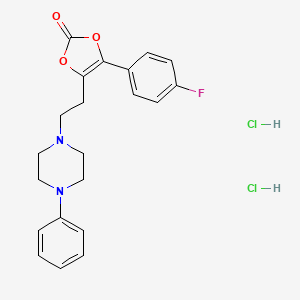
4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to piperazine derivatives and their metabolites has been a subject of several studies. In one study, the synthesis of 5-Fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride was achieved through a multi-step process involving the coupling of [14C] formamidine acetate with dimethylmethoxymalonate, followed by a reaction with phosphorous oxychloride and subsequent catalytic reduction to yield the final dihydrochloride compound . Another study focused on synthesizing metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, a cerebral vasodilator, to confirm their structures . Additionally, the synthesis of 1-(4-fluorophenyl)-4-[3-(2-,3- and 4-alkyloxyphenylcarbamoyloxy)-2-hydroxypropyl]piperaziniumchlorides was reported, with the structures confirmed by spectral data .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods. The studies provided detailed structural information, which was crucial for the identification of the metabolites and the evaluation of their biological activities. For instance, the metabolites of the cerebral vasodilator were identified by synthesizing the authentic compounds and confirming their structures . Similarly, the structures of the synthesized piperaziniumchlorides were confirmed by spectral data, which was essential for the subsequent evaluation of their potential antiarrhythmic activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were complex and required careful control of reaction conditions. For example, the synthesis of the indole derivative involved a reaction at 60°C in methanol containing sodium methoxide, followed by a reaction with phosphorous oxychloride and catalytic reduction . These reactions highlight the intricate processes required to produce such specialized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were influenced by their molecular structures. The presence of fluorophenyl groups and piperazine rings in these molecules suggests that they may have significant pharmacological properties, such as neuroleptic-like activity, as observed in related compounds . The physico-chemical properties of the piperaziniumchlorides were also studied, and preliminary studies indicated moderate antiarrhythmic activity, with one compound showing more potency, suggesting the importance of bulky substituents in the molecule's hydrophilic part .
Wissenschaftliche Forschungsanwendungen
Hypocholesterolemic Activity
Research has shown that certain dioxolones, including compounds similar to 4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride, exhibit significant plasma cholesterol-lowering activity. This activity was noted to be more potent than clofibrate, a known hypolipemic agent, indicating potential use in treating cholesterol-related conditions (Cascio et al., 1985).
Potential Neuroleptic Activity
A series of compounds including 4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride have been synthesized and evaluated for potential neuroleptic activity. These compounds have shown promising results in inhibiting certain neurologic responses, indicating potential as central nervous system agents (Hino et al., 1988).
Antagonistic Properties on Dopamine D-2 and Serotonin 5-HT2 Receptors
Research indicates that derivatives of 4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds also show promise in inhibiting behaviors related to serotonin receptor antagonism, relevant in neuroleptic research (Perregaard et al., 1992).
Exploration in Alzheimer's Disease Research
A derivative of 4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride was used in a study to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This highlights its potential application in neuroimaging and understanding neurological disorders (Kepe et al., 2006).
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3.2ClH/c22-17-8-6-16(7-9-17)20-19(26-21(25)27-20)10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18;;/h1-9H,10-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOHQQXGSVLDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992622 | |
| Record name | 4-(4-Fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-dioxol-2-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride | |
CAS RN |
71922-95-7 | |
| Record name | 1,3-Dioxol-2-one, 4-(4-fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071922957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,3-dioxol-2-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fluorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





